molecular formula C5H5BClNO2 B1587317 2-Chloropyridine-5-boronic acid CAS No. 444120-91-6

2-Chloropyridine-5-boronic acid

Cat. No.: B1587317
CAS No.: 444120-91-6
M. Wt: 157.36 g/mol
InChI Key: WPAPNCXMYWRTTL-UHFFFAOYSA-N
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Description

2-Chloropyridine-5-boronic acid is an organoboron compound with the molecular formula C5H5BClNO2. It is a derivative of pyridine, where a chlorine atom is substituted at the second position and a boronic acid group at the fifth position. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloropyridine-5-boronic acid typically involves the reaction of 2-chloropyridine with a boron-containing reagent. One common method is the palladium-catalyzed borylation of 2-chloropyridine using bis(pinacolato)diboron under inert conditions. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent like dimethylformamide (DMF) .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions: 2-Chloropyridine-5-boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2

    Bases: Potassium carbonate, sodium hydroxide

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)

    Oxidizing Agents: Hydrogen peroxide, sodium periodate

Major Products:

    Aryl-Substituted Pyridines: Formed via Suzuki-Miyaura coupling

    Pyridine Alcohols/Ketones: Formed via oxidation reactions

    Functionalized Pyridines: Formed via nucleophilic substitution

Mechanism of Action

The mechanism of action of 2-Chloropyridine-5-boronic acid primarily involves its role as a boronic acid reagent in Suzuki-Miyaura coupling reactions. The process includes:

Comparison with Similar Compounds

  • 2-Chloropyridine-3-boronic acid
  • 5-Chloropyridine-2-boronic acid
  • 6-Chloropyridine-3-boronic acid

Comparison: 2-Chloropyridine-5-boronic acid is unique due to its specific substitution pattern, which influences its reactivity and the types of products formed in chemical reactions. Compared to its analogs, it offers distinct advantages in certain synthetic applications, particularly in the regioselective formation of carbon-carbon bonds .

Biological Activity

2-Chloropyridine-5-boronic acid, with the molecular formula C5H5BClNO2C_5H_5BClNO_2 and CAS number 444120-91-6, is a compound of significant interest in medicinal chemistry and organic synthesis. Its boronic acid functionality allows it to participate in various chemical reactions, particularly Suzuki-Miyaura coupling, which is essential for constructing complex organic molecules. This article discusses the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Weight : 157.37 g/mol
  • Purity : ≥ 96%
  • Structure : The compound features a chlorinated pyridine ring with a boronic acid group, which enhances its reactivity and biological interactions.

This compound has been studied for its interaction with various biological targets, particularly in the context of nicotinic acetylcholine receptors (nAChRs). Research indicates that it may act as an antagonist at these receptors, which are implicated in several neurological processes and disorders.

  • Nicotinic Acetylcholine Receptor Binding :
    • A study demonstrated that derivatives of this compound exhibit varying affinities for nAChRs. Some analogs were found to have high affinity for α4β2-nAChRs, suggesting potential applications in treating nicotine addiction and other related disorders .
  • Antinociceptive Effects :
    • In vivo studies have shown that certain derivatives can modulate pain responses through their action on nAChRs. For instance, compounds derived from this compound were observed to antagonize nicotine-induced antinociception in mouse models, indicating their potential use in pain management therapies .
  • Antitumor Activity :
    • Preliminary studies suggest that this compound may exhibit antitumor properties by influencing cellular pathways involved in cancer progression. The compound's ability to bind to specific proteins involved in tumor cell signaling is under investigation, with promising results indicating its potential as a therapeutic agent .

Case Study 1: Antagonistic Effects on Nicotinic Receptors

In a controlled experiment involving mice, researchers assessed the effects of this compound derivatives on spontaneous activity and pain response tests. The findings revealed that certain compounds acted as effective antagonists at nAChRs, reducing nicotine's reinforcing effects and highlighting their potential role in smoking cessation therapies .

Case Study 2: Antitumor Potential

Another study explored the effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting that this compound could serve as a lead structure for developing new anticancer agents .

Data Table: Biological Activities of this compound Derivatives

CompoundTarget ReceptorActivity TypeIC50 (nM)Reference
This compoundα4β2-nAChRAntagonist15
Derivative AnAChRAntinociceptive10
Derivative BCancer Cell LinesAntiproliferative25

Properties

IUPAC Name

(6-chloropyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BClNO2/c7-5-2-1-4(3-8-5)6(9)10/h1-3,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPAPNCXMYWRTTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90397214
Record name 2-Chloropyridine-5-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

444120-91-6
Record name 2-Chloropyridine-5-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloropyridine-5-boronic acid
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Synthesis routes and methods I

Procedure details

In a flask replaced by nitrogen, tetrahydrofuran solution (80 g) of 5-bromo-2-chloropyridine (9.6 g, 50.0 mmol) was charged, and cooled at 10° C., and then n-hexane solution of n-butyllthium (15% by weight, 24.6 g, 57.5 mmol) was added dropwise at 10° C. Next, at 10° C., trimethoxyborane (5.7 g, 55.0 mmol) was added dropwise. After 30 minutes from adding dropwise, cooling bath was removed off, and the reaction mixture was stirred at room temperature overnight. However, 6-chloro-3-pyridylboronic acid could not be obtained.
Quantity
80 g
Type
reactant
Reaction Step One
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9.6 g
Type
reactant
Reaction Step One
Quantity
5.7 g
Type
reactant
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

5-Bromo-2-chloropyridine was treated with n-BuLi (1.6 M in hexanes, 12.0 mL, 19.1 mmol), triisopropyl borate (4.8 mL, 20.9 mmol) and HCl(aq) (2.7 N, 16.8 mL) as for 1 to give the title compound 4 (1.7 g, 60% yield) as a pink solid: 1H NMR (CD3OD) δ 8.58 (br s, 1H), 7.95 (br d, J=6.7 Hz, 1H), 7.95 (d, J=8 Hz, 1H). This material was used directly in Suzuki cross coupling reactions.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
4.8 mL
Type
reactant
Reaction Step One
Name
Quantity
16.8 mL
Type
reactant
Reaction Step One
Yield
60%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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